4-Ethyl-2-(4H-1,2,4-triazol-3-YL)pyrimidine-5-carboxylic acid
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Overview
Description
4-Ethyl-2-(4H-1,2,4-triazol-3-YL)pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with an ethyl group and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(4H-1,2,4-triazol-3-YL)pyrimidine-5-carboxylic acid typically involves the formation of the pyrimidine ring followed by the introduction of the triazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl cyanoacetate with hydrazine hydrate can yield the triazole ring, which is then coupled with a pyrimidine derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-(4H-1,2,4-triazol-3-YL)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Ethyl-2-(4H-1,2,4-triazol-3-YL)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-Ethyl-2-(4H-1,2,4-triazol-3-YL)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The triazole moiety can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and receptors. The pyrimidine ring can interact with nucleic acids, influencing DNA and RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-(4H-1,2,4-triazol-3-YL)pyrimidine-5-carboxylic acid
- 4-Phenyl-2-(4H-1,2,4-triazol-3-YL)pyrimidine-5-carboxylic acid
- 4-Chloro-2-(4H-1,2,4-triazol-3-YL)pyrimidine-5-carboxylic acid
Uniqueness
4-Ethyl-2-(4H-1,2,4-triazol-3-YL)pyrimidine-5-carboxylic acid is unique due to the presence of the ethyl group, which can influence its lipophilicity and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable candidate for further research .
Properties
Molecular Formula |
C9H9N5O2 |
---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
4-ethyl-2-(1H-1,2,4-triazol-5-yl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H9N5O2/c1-2-6-5(9(15)16)3-10-7(13-6)8-11-4-12-14-8/h3-4H,2H2,1H3,(H,15,16)(H,11,12,14) |
InChI Key |
GMEVWZLQQHBZCS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NC=C1C(=O)O)C2=NC=NN2 |
Origin of Product |
United States |
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